molecular formula C16H24N6O2 B2976217 3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-65-2

3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2976217
CAS RN: 898448-65-2
M. Wt: 332.408
InChI Key: RKYKAUAGTLFPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound. It also has tert-butyl, dimethyl, and propan-2-yl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl, dimethyl, and propan-2-yl groups would add further complexity to the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity and Vascular Relaxing Effect : A study by Ueda et al. (1987) reported on the synthesis of novel heterocycles, including purino and triazino purines, which showed potential antitumor activity and vascular relaxing effects. Although not directly mentioned, the structural similarities suggest relevance in exploring the therapeutic potentials of related compounds (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Chemical Synthesis Techniques

  • Stable Solid Reagent for O-Benzylation : Fujita, Kakuyama, and Kunishima (2017) developed a triazinedione-based solid reagent for acid-catalyzed O-benzylation, demonstrating the versatility of triazine derivatives in synthetic chemistry. This highlights the potential utility of similar compounds in facilitating chemical reactions (Fujita, Kakuyama, & Kunishima, 2017).

Novel Compounds and Reactions

  • Unexpected Formation of Triazine Derivatives : Kravchenko et al. (2015) discussed the unexpected formation of a benzofuranylidene tetrahydroimidazo triazine derivative, indicating the unpredictability and complexity of reactions involving triazine structures. This research contributes to the understanding of triazine chemistry and its potential for creating new chemical entities (Kravchenko, Vasilevskii, Gazieva, & Nelyubina, 2015).

Antimicrobial and Larvicidal Properties

properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-9(2)22-14-17-12-11(13(23)20(7)15(24)19(12)6)21(14)8-10(18-22)16(3,4)5/h9H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYKAUAGTLFPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18576936

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.